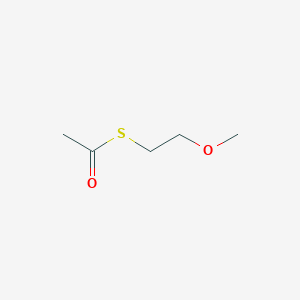
S-(2-methoxyethyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-methoxyethyl) ethanethioate: is an organic compound with the molecular formula C5H10O2S It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group and an alkoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-methoxyethyl) ethanethioate typically involves the reaction of thioacetic acid with 2-methoxyethanol under acidic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methoxyethanol is replaced by the thioacetate group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(2-methoxyethyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group is replaced by other nucleophiles. This can be achieved using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(2-methoxyethyl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving thioesterases. It can also be used as a probe to investigate metabolic pathways involving thioesters.
Medicine: this compound has potential applications in drug development. Its thioester functionality makes it a candidate for prodrug design, where it can be converted into active drugs in vivo.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties, such as increased flexibility and resistance to degradation.
Wirkmechanismus
The mechanism of action of S-(2-methoxyethyl) ethanethioate involves its interaction with nucleophiles and electrophiles. The thioester bond is susceptible to nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. In biological systems, thioesters like this compound can participate in enzymatic reactions, where they act as acyl donors or acceptors.
Vergleich Mit ähnlichen Verbindungen
- S-(2-hydroxyethyl) ethanethioate
- S-ethyl ethanethioate
- S-(2-methyl-3-furyl) ethanethioate
Comparison: S-(2-methoxyethyl) ethanethioate is unique due to the presence of the methoxyethyl group, which imparts distinct chemical properties compared to its analogs. For instance, S-(2-hydroxyethyl) ethanethioate has a hydroxyl group instead of a methoxy group, leading to different reactivity and solubility profiles. S-ethyl ethanethioate, on the other hand, lacks the additional functional group, making it less versatile in synthetic applications.
Eigenschaften
Molekularformel |
C5H10O2S |
|---|---|
Molekulargewicht |
134.20 g/mol |
IUPAC-Name |
S-(2-methoxyethyl) ethanethioate |
InChI |
InChI=1S/C5H10O2S/c1-5(6)8-4-3-7-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
NSUGFKJVZVHURG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


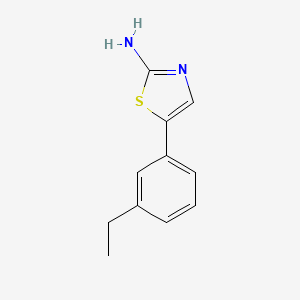
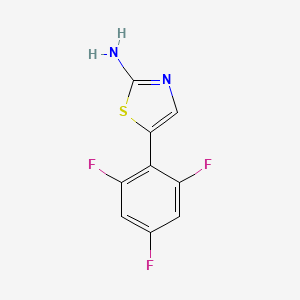
![N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025453.png)

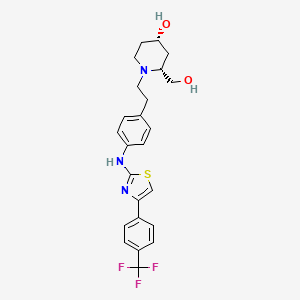

![3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B14025492.png)
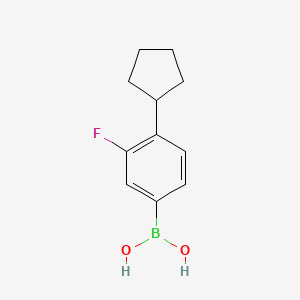

![Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B14025502.png)
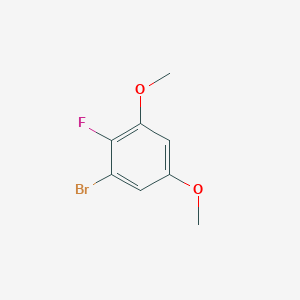

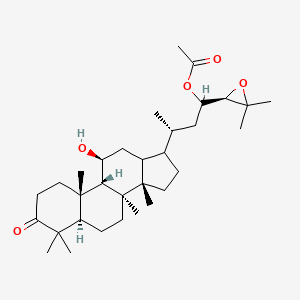
![Ethyl imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B14025525.png)
